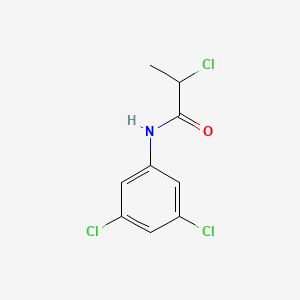

2-chloro-N-(3,5-dichlorophenyl)propanamide

説明

2-Chloro-N-(3,5-dichlorophenyl)propanamide (CAS: 90348-83-7) is a chloro-substituted aromatic amide with the molecular formula C₉H₇Cl₃NO. Its structure features a propanamide backbone linked to a 3,5-dichlorophenyl group and a chlorine atom at the β-position of the aliphatic chain (Fig. 1). This compound is primarily utilized in research settings, particularly in structural studies and as a precursor for synthesizing agrochemicals or pharmaceuticals .

特性

IUPAC Name |

2-chloro-N-(3,5-dichlorophenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl3NO/c1-5(10)9(14)13-8-3-6(11)2-7(12)4-8/h2-5H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGGNMLQKEHSWQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC(=CC(=C1)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 2-chloro-N-(3,5-dichlorophenyl)propanamide typically involves the reaction of 3,5-dichloroaniline with 2-chloropropionyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

化学反応の分析

2-chloro-N-(3,5-dichlorophenyl)propanamide undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Hydrolysis: In the presence of water and an acid or base, it can hydrolyze to form the corresponding carboxylic acid and amine.

科学的研究の応用

2-chloro-N-(3,5-dichlorophenyl)propanamide is used in various scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is used in biochemical assays and studies involving enzyme inhibition.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

作用機序

The mechanism of action of 2-chloro-N-(3,5-dichlorophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

類似化合物との比較

Comparative Analysis with Structural Analogs

Key Compounds:

Comparison :

Propanil (3,4-Dichloro Substitution): The 3,4-dichloro configuration enhances herbicidal activity by optimizing interaction with chloroplast targets in plants. Propanil inhibits acetyl-CoA carboxylase, a critical enzyme in lipid biosynthesis .

Acetamide vs. Propanamide Chain: The acetamide derivative (2-chloro-N-(3,5-dichlorophenyl)acetamide) exhibits stronger hydrogen bonding in crystal structures due to its shorter chain, leading to higher melting points and lower solubility in nonpolar solvents . The propanamide chain in the target compound likely improves lipophilicity, enhancing membrane permeability but reducing crystalline stability compared to acetamides .

Structural and Physicochemical Properties

Crystal Packing and Hydrogen Bonding (Evidence from Acetamide Analogs):

- 35DCPCA (2-Chloro-N-(3,5-dichlorophenyl)acetamide) : Forms N–H···O hydrogen bonds between the amide group and carbonyl oxygen, creating a layered structure. The 3,5-dichloro substitution forces a planar conformation, maximizing π-π stacking .

生物活性

2-chloro-N-(3,5-dichlorophenyl)propanamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

- IUPAC Name : 2-chloro-N-(3,5-dichlorophenyl)propanamide

- Molecular Formula : C10H9Cl3N2O

- Molecular Weight : 265.55 g/mol

The biological activity of 2-chloro-N-(3,5-dichlorophenyl)propanamide is attributed to its interaction with specific biochemical pathways. It has been shown to inhibit certain targets involved in cellular processes:

- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit enzymes like collagenases and other proteases at low micromolar concentrations, suggesting that 2-chloro-N-(3,5-dichlorophenyl)propanamide may exhibit similar properties .

- Antimicrobial Activity : The compound has been tested against various bacterial strains, showing moderate antibacterial activity. For instance, it demonstrated effectiveness against Neisseria meningitidis and Haemophilus influenzae, with minimum inhibitory concentrations (MIC) ranging from 16 to 64 µg/mL .

Biological Activity Data

The following table summarizes the biological activities and properties of 2-chloro-N-(3,5-dichlorophenyl)propanamide based on available research findings:

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of synthesized derivatives of 2-chloro-N-(3,5-dichlorophenyl)propanamide. The results indicated that modifications in the structure could enhance activity against Chlamydia trachomatis, suggesting that this compound could serve as a scaffold for developing new antibiotics .

- Anticancer Potential : Research has shown that compounds similar to 2-chloro-N-(3,5-dichlorophenyl)propanamide inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival. In vitro assays revealed that the compound could induce apoptosis in cancer cell lines .

Pharmacokinetics

Understanding the pharmacokinetics of 2-chloro-N-(3,5-dichlorophenyl)propanamide is crucial for its potential therapeutic applications:

- Absorption and Distribution : The compound is expected to have moderate absorption characteristics due to its lipophilicity.

- Metabolism : Initial studies suggest that it undergoes hepatic metabolism, which may influence its bioavailability and efficacy.

- Excretion : The metabolic products are likely excreted via renal pathways.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。